molecular formula C8H6BrCl2FO B1462308 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide CAS No. 2149602-14-0

4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide

Cat. No. B1462308
CAS RN: 2149602-14-0
M. Wt: 287.94 g/mol
InChI Key: KKODQNPVBNZJED-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide is a chemical compound with the molecular formula C8H6BrCl2FO. It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, a methoxy group, and a bromomethyl group . The InChI code for this compound is 1S/C8H6BrCl2FO/c1-13-8-6(11)2-5(10)4(3-9)7(8)12/h2H,3H2,1H3 .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide has a molecular weight of 287.94 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis of Fluorinated Compounds for Medical Imaging

  • Procedures were developed for the synthesis of fluorinated benzyl bromides, including 2-fluoro-4-methoxybenzyl bromide, as intermediates in the asymmetric synthesis of fluorinated α-amino acids. These compounds are used in positron emission tomography (PET), a type of medical imaging. An optimized procedure suggested for synthesis using an Anatech robotic system resulted in significant radiochemical yields, indicating potential for efficient production of radiopharmaceuticals (Zaitsev et al., 2002).

Antibacterial and Cytotoxic Applications

  • N-heterocyclic carbene-silver complexes synthesized from p-methoxybenzyl-substituted precursors demonstrated high antibacterial activity against Gram-negative and Gram-positive bacteria. These complexes also showed notable cytotoxicity against the Caki-1 cell line, suggesting their potential as antibacterial agents and in cancer therapy (Patil et al., 2010).

Development of Novel Radiotracers

  • The synthesis and labeling of 6-Fluoro-PBR28, a novel radiotracer for imaging the TSPO 18 kDa with PET, utilized fluorinated analogues including the synthesis of bromo/fluoro compounds. This work demonstrates the application of such compounds in developing new tools for neurological and oncological research (Damont et al., 2011).

Applications in Organic Synthesis and Material Science

  • The synthesis of fluorinated derivatives of titanocene and vanadocene, utilizing fluorinated benzyl compounds, was explored for their cytotoxicity against various cancer cell lines. These studies highlight the role of fluorinated benzyl derivatives in the development of new anticancer agents (Gleeson et al., 2008; Claffey et al., 2009).

properties

IUPAC Name

2-(bromomethyl)-1,5-dichloro-3-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2FO/c1-13-8-6(11)2-5(10)4(3-9)7(8)12/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKODQNPVBNZJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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